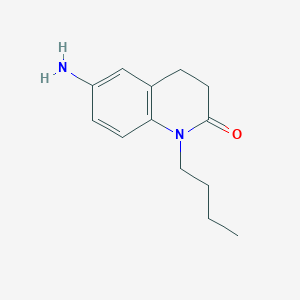

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with an amino group at the 6th position and a butyl group at the 1st position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.

Introduction of the Butyl Group: Alkylation reactions can be used to introduce the butyl group at the 1st position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkyl halides, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various dihydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial and Antitumor Activities

Research indicates that compounds similar to 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one exhibit significant antimicrobial and antitumor properties. Dihydroquinolinones have been studied for their ability to inhibit various enzymes involved in disease processes, making them promising candidates for drug development. For instance, modifications to the quinoline structure can enhance these biological activities significantly.

Platelet Aggregation Inhibition

A study involving derivatives of 3,4-dihydroquinoline-2(1H)-one demonstrated that certain compounds exhibited selective inhibitory activity against platelet aggregation. This suggests potential applications in cardiovascular therapies . The structural modifications of the compounds directly influenced their potency and selectivity for antiplatelet activity.

Neurodegenerative Disease Treatment

Recent research has focused on the design of multifunctional agents targeting Alzheimer's disease. Compounds derived from 3,4-dihydroquinolinone frameworks have shown promise as dual-target inhibitors for cholinesterases and monoamine oxidases, which are critical in managing neurodegenerative conditions .

Material Science Applications

The unique chemical properties of this compound make it suitable for applications in material science. Its ability to form diverse derivatives allows for the exploration of new materials with tailored properties for specific applications.

Comparative Analysis with Related Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 6-Aminoquinoline | Lacks the butyl group; simpler structure | Less versatile in functionalization |

| 2-Hydroxyethylquinoline | Contains a hydroxyethyl group; no amino group | Reduced biological activity due to lack of amino |

| 7-Amino-1-butyl-3,4-dihydroquinoline | Similar but with a different position for amino | May exhibit different reactivity patterns |

Case Study 1: Antitumor Activity

A series of studies have highlighted the potential of quinoline derivatives as anticancer agents. For instance, modifications to enhance their interaction with specific cancer cell receptors have shown promising results in vitro.

Case Study 2: Cardiovascular Applications

Research on antiplatelet agents has revealed that certain derivatives of this compound demonstrate significant inhibition of platelet aggregation. This could lead to new therapeutic strategies for cardiovascular diseases.

Mecanismo De Acción

The mechanism of action of 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, and DNA, leading to a range of biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound of the quinoline family.

Chloroquine: A well-known antimalarial drug.

Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives.

Actividad Biológica

6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a molecular formula of C11H14N2O and a molecular weight of approximately 206.24 g/mol. This compound features a quinoline core structure, characterized by the presence of an amino group and a butyl side chain, which contribute to its unique chemical properties and potential biological activities. Research into this compound indicates promising avenues for drug development, particularly in areas such as antimicrobial and anticancer therapies.

Chemical Structure and Properties

The structural uniqueness of this compound is attributed to its combination of functional groups that enhance its reactivity and biological activity. The following table summarizes key features of this compound compared to related quinoline derivatives:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 6-Aminoquinoline | Lacks the butyl group; simpler structure | Less versatile in functionalization |

| 2-Hydroxyethylquinoline | Contains a hydroxyethyl group; no amino group | Reduced biological activity due to lack of amino |

| 7-Amino-1-butyl-3,4-dihydroquinolin | Similar but with a different position for amino | May exhibit different reactivity patterns |

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities, including:

While the specific mechanism of action for this compound remains unclear, it is hypothesized that it may interact with various biological targets, including enzymes and receptors involved in disease processes. Research into similar compounds suggests that they can modulate biological pathways by binding to specific molecular targets .

Case Studies

A pilot study evaluated related dihydroquinolinone derivatives for their affinity to dopamine receptor D2 (D2R) and cytotoxicity profiles. While this study did not focus specifically on this compound, it provides insights into the potential for these compounds to influence central nervous system (CNS) activity and their relevance in treating neurological disorders .

Another study explored the structure–activity relationship (SAR) of various quinoline derivatives as inhibitors of nitric oxide synthase (NOS). This research highlighted the importance of side chain length and terminal amine nature in enhancing inhibitory potency against nNOS, suggesting that similar investigations could be valuable for understanding the biological activity of this compound .

Propiedades

IUPAC Name |

6-amino-1-butyl-3,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-3-8-15-12-6-5-11(14)9-10(12)4-7-13(15)16/h5-6,9H,2-4,7-8,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNRIFONNUAXBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.